2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate is a chemical compound with the molecular formula C₁₂H₁₁O₅ It is known for its unique structure, which includes a benzoate group linked to a 3-oxobutan-2-yl moiety through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of phthalic anhydride with acetoin. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pH, which are crucial for optimizing the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutan-2-yl moiety, which can then participate in various biochemical pathways. The compound’s reactivity allows it to modify proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but with a methyl group instead of the 3-oxobutan-2-yl moiety.
Ethyl benzoate: Similar ester structure but with an ethyl group.
Propyl benzoate: Similar ester structure but with a propyl group.
Uniqueness
This structural feature allows for more diverse chemical transformations and interactions with biological systems .
Properties
CAS No. |
88341-26-8 |
---|---|
Molecular Formula |
C12H11O5- |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(3-oxobutan-2-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C12H12O5/c1-7(13)8(2)17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8H,1-2H3,(H,14,15)/p-1 |
InChI Key |
WKOZCZAJXFRYAR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.